

Application Notes and Protocols for the Ophthalmic Formulation Development of (-)-Homatropine

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Compound of Interest

Compound Name: (-)-Homatropine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of a sterile ophthalmic solution of **(-)-Homatropine**. This document outlines the necessary pre-formulation studies, a detailed formulation protocol, and the analytical methods required for product characterization and stability assessment.

Pre-formulation Studies

Pre-formulation studies are critical to understanding the physicochemical properties of the active pharmaceutical ingredient (API), **(-)-Homatropine**, which will inform the development of a stable and effective ophthalmic formulation.

Physicochemical Properties of (-)-Homatropine Hydrobromide

(-)-Homatropine is commonly used as its hydrobromide salt to enhance solubility and stability. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Chemical Name	Benzeneacetic acid, α -hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide, endo-(\pm)-	[1]
Molecular Formula	C ₁₆ H ₂₁ NO ₃ ·HBr	
Molecular Weight	356.25 g/mol	[2]
Melting Point	212 °C (as hydrobromide)	[3]
pKa	9.9 (uncertain for hydrobromide, likely for the tertiary amine)	
LogP (o/w)	1.570 (estimate for the free base)	[4]
Solubility	Soluble in water	[5][6]

pH-Solubility Profile

Protocol for Determining pH-Solubility Profile:

- **Prepare Buffers:** Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., acetate, phosphate buffers). The pH of the buffers should be adjusted at 37 ± 1 °C.[7]
- **Sample Preparation:** Add an excess amount of **(-)-Homatropine** hydrobromide to a known volume of each buffer in triplicate in sealed containers.[7]
- **Equilibration:** Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
- **Sample Collection and Analysis:** Withdraw aliquots from each container, ensuring no undissolved solid is transferred. This can be achieved by centrifugation or filtration.[8] Analyze the concentration of **(-)-Homatropine** in each sample using a validated analytical method, such as HPLC-UV.[8]

- Data Analysis: Plot the solubility of **(-)-Homatropine** hydrobromide as a function of pH.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.^[9]^[10]

Protocol for Forced Degradation Study:

- Prepare Stock Solution: Prepare a stock solution of **(-)-Homatropine** hydrobromide at a known concentration (e.g., 1 mg/mL) in a suitable solvent.^[11]
- Stress Conditions: Expose the stock solution to the following stress conditions:^[10]^[12]
 - Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Heat the solid drug at 80°C for 48 hours.
 - Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.^[10]^[11]
- Neutralization and Dilution: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
- Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC) to separate the parent drug from any degradation products.^[13]

Formulation Development

The goal is to develop a sterile, isotonic, and stable ophthalmic solution of **(-)-Homatropine**. A typical formulation will contain the API, a buffering agent, a tonicity-adjusting agent, a preservative, and a viscosity-enhancing agent.

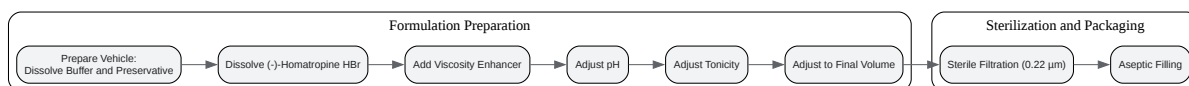
Example Formulation

Ingredient	Concentration (% w/v)	Purpose
(-)-Homatropine Hydrobromide	2.0 or 5.0	Active Pharmaceutical Ingredient
Boric Acid	q.s.	Buffering Agent
Sodium Chloride	q.s.	Tonicity-adjusting Agent
Benzalkonium Chloride	0.01	Preservative
Hydroxypropyl Methylcellulose (HPMC)	0.5	Viscosity-enhancing Agent
Sterile Water for Injection	q.s. to 100 mL	Vehicle

Ophthalmic Solution Preparation Protocol

- Preparation of Vehicle: In a sterile vessel, dissolve the boric acid and benzalkonium chloride in approximately 80% of the final volume of sterile water for injection with gentle stirring.[\[14\]](#)
[\[15\]](#)
- API Dissolution: Slowly add and dissolve the **(-)-Homatropine** hydrobromide in the vehicle with continuous stirring until completely dissolved.[\[14\]](#)
- Viscosity Enhancement: Gradually add the hydroxypropyl methylcellulose (HPMC) to the solution while stirring to avoid clumping. Continue to stir until the HPMC is fully hydrated and the solution is uniform.
- pH Adjustment: Measure the pH of the solution and adjust it to the target pH (typically between 4.5 and 6.5 for homatropine stability) using sterile 0.1 N NaOH or 0.1 N HCl.[\[2\]](#)
- Tonicity Adjustment: Calculate the required amount of sodium chloride for isotonicity using the sodium chloride equivalent method.[\[16\]](#)[\[17\]](#)[\[18\]](#) Add the calculated amount of sodium chloride and stir until dissolved.
- Final Volume Adjustment: Add sterile water for injection to reach the final volume and mix thoroughly.[\[14\]](#)

- Sterile Filtration: Sterilize the final solution by passing it through a sterile 0.22 μm membrane filter into a sterile receiving vessel under aseptic conditions.[14][15]
- Packaging: Aseptically fill the sterile solution into pre-sterilized ophthalmic dropper bottles. [14]



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Caption: Ophthalmic Solution Manufacturing Workflow.

Analytical Methods

Assay and Impurity Determination by HPLC

A stability-indicating HPLC method is required to determine the concentration of **(-)-Homatropine** and to detect any degradation products.[19]

HPLC Method Parameters:

Parameter	Specification
Column	Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm
Mobile Phase A	DI Water / 0.1% Trifluoroacetic Acid (v/v)
Mobile Phase B	Acetonitrile / 0.1% Trifluoroacetic Acid (v/v)
Gradient	Time (min)
0	
1	
6	
7	
Flow Rate	1.0 mL/minute
Injection Volume	2 µL
Detection	UV at 220 nm
Column Temperature	Ambient

pH Measurement

The pH of the ophthalmic solution should be measured using a calibrated pH meter at a controlled temperature.

Osmolality/Tonicity

The osmolality of the formulation should be determined using an osmometer to ensure it is within the physiologically acceptable range (typically 280-320 mOsm/kg).

Viscosity Measurement

The viscosity of the ophthalmic solution can be measured using a rotational viscometer or a capillary viscometer.[\[20\]](#)[\[21\]](#)

Protocol for Viscosity Measurement (Rotational Viscometer):

- **Instrument Setup:** Calibrate the rotational viscometer according to the manufacturer's instructions.
- **Sample Loading:** Place a sufficient volume of the ophthalmic solution into the sample cup.
- **Equilibration:** Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
- **Measurement:** Start the viscometer at a specified shear rate and record the viscosity reading once it has stabilized.
- **Data Recording:** Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).

Stability Studies

Stability studies are conducted to establish the shelf-life of the ophthalmic product under specified storage conditions.[\[22\]](#)[\[23\]](#)

ICH Recommended Storage Conditions for Long-Term Stability:

- 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[\[24\]](#)[\[25\]](#)

Accelerated Stability Conditions:

- 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[\[24\]](#)[\[25\]](#)

Stability Testing Protocol:

- **Sample Storage:** Store the ophthalmic solution in its final container-closure system at the specified long-term and accelerated conditions.
- **Testing Intervals:** Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[\[25\]](#)
- **Parameters to be Tested:**
 - Appearance (clarity, color)
 - pH

- Assay of **(-)-Homatropine**
- Degradation products/impurities
- Preservative content
- Sterility
- Particulate matter

Preservative Effectiveness Test (PET)

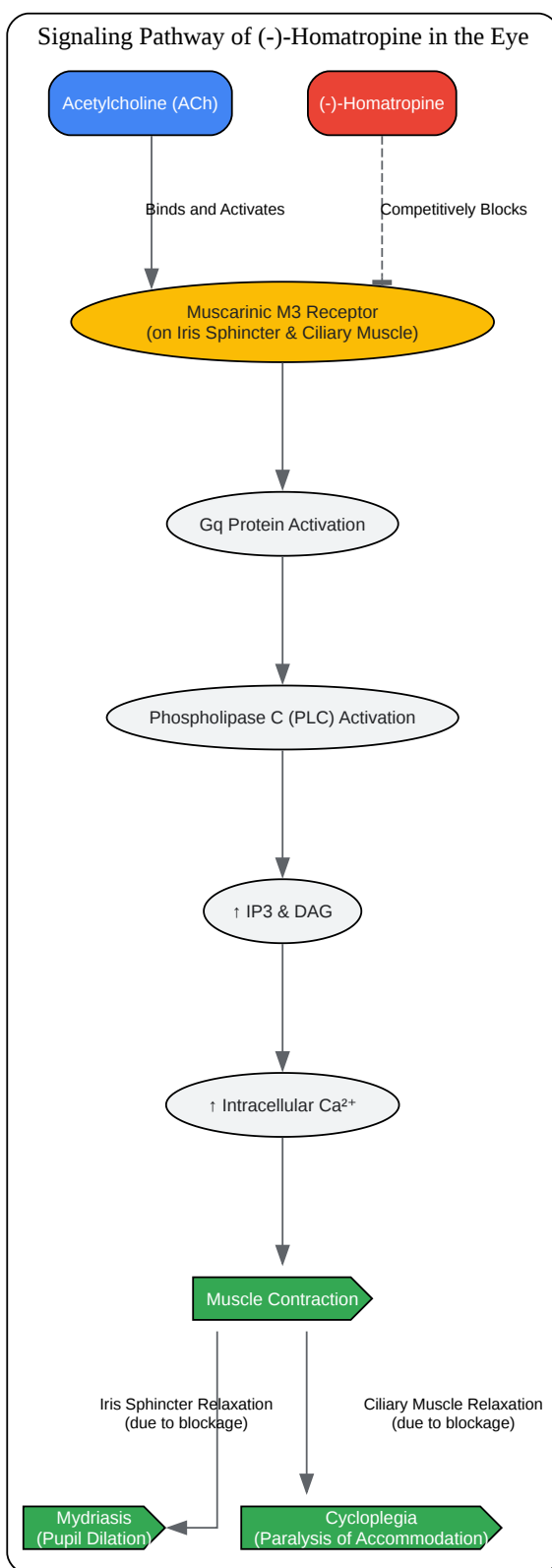
The effectiveness of the preservative system must be demonstrated according to pharmacopeial methods (e.g., USP <51>).[1][3][5]

Protocol for USP <51> Preservative Effectiveness Test:

- Inoculation: Inoculate separate samples of the ophthalmic solution with a panel of specified microorganisms (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Escherichia coli*, *Candida albicans*, and *Aspergillus brasiliensis*). The initial concentration of microorganisms should be between 10^5 and 10^6 CFU/mL.[1][26]
- Incubation: Incubate the inoculated samples at 20-25°C for 28 days.[1]
- Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each sample, perform serial dilutions, and plate on appropriate growth media.[1]
- Colony Counting: After incubation of the plates, count the number of viable microorganisms (CFU/mL).
- Evaluation: Compare the log reduction in microbial count at each time point to the acceptance criteria specified in USP <51> for ophthalmic products.[5]

Mechanism of Action of (-)-Homatropine

(-)-Homatropine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). [3] In the eye, it blocks the action of acetylcholine on the M3 subtype of mAChRs, which are predominantly found on the iris sphincter muscle and the ciliary muscle.[27][28][29]



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Caption: Mechanism of action of (-)-Homatropine.

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